molecular formula C74H117N3O2S4 B11764164 2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine

2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine

Cat. No.: B11764164
M. Wt: 1209.0 g/mol
InChI Key: JURIDLUGLLBNNF-XRSFIUOESA-N
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Description

This compound belongs to the diketopyrrolopyrrole (DPP) family, a class of high-performance organic semiconductors characterized by a planar aromatic core and strong electron-deficient properties. The structure features a pyrrolo[3,4-c]pyrrole-1,4-dione backbone substituted with branched alkyl chains (2-decyltetradecyl) and π-conjugated thiophene-based moieties. The 5-methylthiophen-2-yl and extended bithiophene-ethenyl groups enhance intermolecular π-π stacking and charge transport, making it suitable for optoelectronic applications such as organic photovoltaics (OPVs) and field-effect transistors (OFETs). Synthesis typically involves Stille coupling, as seen in related DPP polymers .

Properties

Molecular Formula

C74H117N3O2S4

Molecular Weight

1209.0 g/mol

IUPAC Name

azane;2,5-bis(2-decyltetradecyl)-1-(5-methylthiophen-2-yl)-4-[5-[5-[(E)-2-(5-methylthiophen-2-yl)ethenyl]thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C74H114N2O2S4.H3N/c1-7-11-15-19-23-27-29-33-37-41-44-61(43-39-35-31-25-21-17-13-9-3)57-75-71(67-53-48-60(6)80-67)69-70(74(75)78)72(68-56-55-66(82-68)65-54-52-64(81-65)51-50-63-49-47-59(5)79-63)76(73(69)77)58-62(45-40-36-32-26-22-18-14-10-4)46-42-38-34-30-28-24-20-16-12-8-2;/h47-56,61-62H,7-46,57-58H2,1-6H3;1H3/b51-50+;

InChI Key

JURIDLUGLLBNNF-XRSFIUOESA-N

Isomeric SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)/C=C/C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C=CC5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through a condensation reaction between appropriate diketones and diamines under acidic or basic conditions.

    Introduction of the thiophene groups: This step may involve the use of Stille or Suzuki coupling reactions to attach the thiophene moieties to the core structure.

    Attachment of the alkyl chains: The long alkyl chains can be introduced through alkylation reactions using alkyl halides and suitable bases.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the electronic properties of the core structure.

    Substitution: Functional groups on the thiophene rings can be substituted with other groups to tailor the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene groups may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, making it a potential candidate for organic semiconductors and conductive polymers.

Biology

In biological research, derivatives of this compound may be explored for their potential as bioactive molecules, including antimicrobial and anticancer agents.

Medicine

In medicinal chemistry, the compound’s structure can be modified to develop new drugs with specific therapeutic targets, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, the compound can be used in the development of advanced materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example, in organic electronics, the compound’s electronic properties enable it to function as a semiconductor. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s performance and applications can be contextualized by comparing it with three analogous DPP derivatives:

Structural and Functional Group Analysis

Compound Alkyl Chains Substituents Key Functional Groups Applications
Target Compound (Amine-functionalized DPP) 2-Decyltetradecyl 5-Methylthiophen-2-yl; bithiophene-ethenyl Amine, thiophene, ethenyl Optoelectronics, polymer synthesis
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)-DPP () 2-Decyltetradecyl Bromothiophene Bromine, thiophene Polymer precursor for Stille coupling
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)-DPP () 2-Octyldodecyl Thiophen-2-yl Thiophene Organic semiconductors, safety-tested SDS
2,5-Bis(2-decyltetradecyl)-3,6-bis[5-(dioxaborolan-2-yl)thiophen-2-yl]-DPP () 2-Decyltetradecyl Boronate ester-functionalized thiophene Boronate ester, thiophene Cross-coupling reactions, polymer synthesis

Key Findings from Comparative Studies

Alkyl Chain Impact: The 2-decyltetradecyl chains in the target compound and ’s derivative enhance solubility in nonpolar solvents compared to the shorter 2-octyldodecyl chains in ’s compound. However, excessive alkyl branching may reduce crystallinity and charge mobility .

Bromine in ’s derivative facilitates Stille coupling for polymer synthesis, whereas boronate esters () enable Suzuki-Miyaura cross-coupling, reflecting divergent synthetic pathways . The amine group in the target compound is unique among the compared derivatives, likely enhancing solubility in polar solvents and enabling post-functionalization.

This adjustment could optimize energy-level alignment in OPVs. Boronate esters () introduce electron-withdrawing effects, which may lower the HOMO level and improve air stability in devices .

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